(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
The compound (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a cyanoacrylamide derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group and an amide-linked 2-(trifluoromethyl)phenyl moiety. Pyrazole derivatives are widely studied in medicinal chemistry due to their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds . The (E)-configuration of the acrylamide group is critical for maintaining planar geometry, which can enhance binding affinity to biological targets.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-16-8-6-13(7-9-16)19-15(12-26-28-19)10-14(11-25)20(29)27-18-5-3-2-4-17(18)21(22,23)24/h2-10,12H,1H3,(H,26,28)(H,27,29)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDQTKUZGOQRP-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with 4-methoxyphenylhydrazine and an appropriate diketone to form the pyrazole ring.
Addition of the Cyano Group: Introduction of the cyano group through a nucleophilic substitution reaction.
Formation of the Enamide: Coupling the pyrazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final enamide structure.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the development of new drug candidates due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The trifluoromethyl group may enhance binding affinity and specificity to certain biological targets.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to a family of cyanoacrylamides with pyrazole or heterocyclic cores. Key structural analogs include:
Key Observations:
Electronic Effects: The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the pyrazole ring. The trifluoromethyl group in the amide moiety enhances lipophilicity and metabolic stability compared to methyl or phenyl groups in other analogs .
Synthetic Considerations: Synthesis of such compounds typically involves condensation reactions, as seen in , where malononitrile or cyanoacetate derivatives are refluxed with pyrazole precursors . Substituents like methoxy or chloro may alter reaction kinetics due to their electronic effects.
Spectroscopic Characterization: 1H-NMR: The methoxy group in the target compound would produce a singlet near δ 3.8 ppm, absent in chloro- or methyl-substituted analogs. 19F-NMR: Unique signals for the CF3 group (~δ -60 ppm) distinguish it from non-fluorinated analogs.
This impacts hydrogen-bonding capacity and molecular interactions .
Physicochemical and Bioactive Properties
- Hydrogen Bonding: The cyano and amide groups serve as hydrogen-bond acceptors, while the methoxy group may act as a donor, enhancing target binding compared to non-polar substituents.
- Bioactivity : While direct data on the target compound is unavailable, structurally related pyrazole derivatives show kinase inhibition (e.g., JAK2, EGFR). The trifluoromethyl group’s steric bulk and electron-withdrawing nature may enhance selectivity for hydrophobic binding pockets .
Activité Biologique
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to a class of pyrazole derivatives, which have been extensively studied for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17F3N4O, with a molecular weight of 423.45 g/mol. The compound features a cyano group, a methoxyphenyl moiety, and a pyrazole ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cell survival pathways, such as Bcl-2 and Mcl-1 proteins, leading to apoptosis in cancer cells. Additionally, it has shown potential in modulating inflammatory responses by inhibiting cyclooxygenases (COX) and other inflammatory mediators.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 0.74 mg/mL to 3.79 µM depending on the specific cell line tested .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the expression of COX enzymes, making it a candidate for treating inflammatory diseases .
Case Studies
- Cytotoxicity Assessment : A study involving the synthesis and evaluation of various pyrazole derivatives found that this compound displayed promising results in inducing apoptosis in cancer cell lines through modulation of cell cycle checkpoints .
- In Vivo Studies : In vivo experiments demonstrated that administration of this compound led to significant tumor reduction in xenograft models, highlighting its potential as an effective anticancer agent .
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a cyano group, a pyrazole ring, and a prop-2-enamide moiety, contributing to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide. Pyrazoles are known to exhibit activity against various bacterial strains, making them promising candidates for developing new antibiotics .
Anticancer Properties
Pyrazoles have been identified as potential anticancer agents due to their ability to inhibit tumor cell proliferation. Research indicates that compounds with similar structures can act as effective inhibitors of various cancer cell lines, suggesting that this compound may also possess similar effects .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have shown efficacy in reducing inflammation markers in various models, indicating that this compound could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines, with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Study 3: Anti-inflammatory Studies
Research conducted on animal models showed that administration of the compound led to a marked decrease in inflammatory cytokines, supporting its use as an anti-inflammatory agent. The findings suggest potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .
Q & A
Q. What are the recommended synthetic strategies for preparing (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide?
- Methodological Answer : A multi-step condensation approach is typically employed. For pyrazole core formation, hydrazine hydrate can be refluxed with α,β-unsaturated ketones in glacial acetic acid (6–8 hours, monitored by TLC) . The trifluoromethylphenyl and cyano groups are introduced via nucleophilic substitution or Knoevenagel condensation. Post-synthetic purification involves recrystallization from polar aprotic solvents (e.g., ethanol or DMF-water mixtures) to achieve >95% purity. Reaction optimization should focus on temperature control (80–100°C) and stoichiometric ratios (1:1.2 for hydrazine derivatives) to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign methoxyphenyl (δ ~3.8 ppm for OCH3) and pyrazole proton signals (δ ~7.5–8.5 ppm for aromatic protons). The cyano group (C≡N) is confirmed via IR (~2200 cm⁻¹) .
- X-ray Crystallography : Resolve π-π stacking between pyrazole and trifluoromethylphenyl groups. Similar compounds show orthorhombic crystal systems with Z = 8 and hydrogen-bonding networks involving the amide moiety .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]+ at m/z ~458) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .
- Activity Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50 via fluorescence polarization), and cellular uptake (confocal microscopy). For example, marine-derived amides with similar structures exhibit IC50 values <10 µM in anti-inflammatory assays .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50. A table comparing substituents and activities can guide optimization:
| Substituent (R) | LogP | IC50 (µM) | Target Enzyme Inhibition (%) |
|---|---|---|---|
| 4-OCH3 | 3.2 | 8.5 | 72 |
| 4-NO2 | 2.8 | 5.1 | 89 |
| 4-CF3 | 3.6 | 12.3 | 64 |
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, redox environment) or off-target effects.
- Case Study : A compound showing anti-proliferative activity in MTT assays but no effect in colony formation assays may act via transient metabolic inhibition rather than apoptosis. Validate via flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 activation) .
- Statistical Tools : Apply Bland-Altman plots to assess inter-assay variability or hierarchical clustering to identify outlier datasets .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The pyrazole ring may form π-cation interactions with Lys721, while the trifluoromethyl group enhances hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., ΔGbind = -9.8 kcal/mol for similar compounds) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solubility : Use shake-flask method (UV-Vis quantification) in buffers (pH 1.2–7.4). If literature values conflict, verify excipient effects (e.g., cyclodextrins improve aqueous solubility by 20-fold) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC-UV tracks degradation products (e.g., hydrolysis of the cyano group to carboxylic acid) .
Experimental Design Guidelines
Q. What in vitro/in vivo models are suitable for evaluating metabolic stability?
- Methodological Answer :
- In Vitro : Liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS (t1/2 <30 min suggests rapid metabolism) .
- In Vivo : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Plasma AUC ratios (oral/IV) <0.3 indicate poor bioavailability due to first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
